molecular formula C7H4BrIN2S B8748682 7-Bromo-5-iodobenzothiazol-2-amine

7-Bromo-5-iodobenzothiazol-2-amine

Cat. No. B8748682
M. Wt: 355.00 g/mol
InChI Key: KRZIIMHWARNZMO-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

To THF (6 L) at −78° C. under N2 atmosphere was added BF3-etherate (50% assay, 708 mL, 2.81 mol) followed by slow addition of a solution of 7-bromobenzothiazole-2,5-diamine (275 g, 1.02 mol) in THF (500 mL) over 20 min. Tert-butyl nitrite (548 L, 4.61 mol) was then added to the solution at −78° C. The reaction mixture was stirred at the same temperature for 40 min then warmed to −5-0° C. Et2O was added (at −5-0° C.) and stirring continued at the same temperature for 20 min. The precipitated solid was filtered then taken in acetone at 0° C. followed by sequential addition of potassium iodide (510 g, 3.07 mol) and iodine (519 g, 2.04 mol) and stirred at 0° C. for 30 min. After the completion of reaction the mixture was quenched with a saturated solution of sodium metabisulfite then extracted with EtOAc (3×5 L). The combined organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure at 45° C. The residue thus obtained was purified over basic alumina (30-35% EtOAc-hexane) to obtain the desired product (235 g, 65%) as a light brown solid. 1H NMR (DMSO-d6): δ 7.50 (d, J=1.20 Hz, 1H), 7.63 (d, J=1.20 Hz, 1H) and 7.91 (br s, 2H). LCMS: 354.90 [M+H]+.
Name
7-bromobenzothiazole-2,5-diamine
Quantity
275 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
548 L
Type
reactant
Reaction Step Two
Quantity
510 g
Type
reactant
Reaction Step Three
Quantity
519 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
65%

Identifiers

REACTION_CXSMILES
B(F)(F)F.[Br:5][C:6]1[C:14]2[S:13][C:12]([NH2:15])=[N:11][C:10]=2[CH:9]=[C:8](N)[CH:7]=1.N(OC(C)(C)C)=O.[I-:24].[K+].II>C1COCC1.CCOCC>[Br:5][C:6]1[C:14]2[S:13][C:12]([NH2:15])=[N:11][C:10]=2[CH:9]=[C:8]([I:24])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
7-bromobenzothiazole-2,5-diamine
Quantity
275 g
Type
reactant
Smiles
BrC1=CC(=CC=2N=C(SC21)N)N
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
548 L
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
510 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
519 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
6 L
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at the same temperature for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
then taken in acetone at 0° C.
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the completion of reaction the mixture
CUSTOM
Type
CUSTOM
Details
was quenched with a saturated solution of sodium metabisulfite
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc (3×5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 45° C
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified over basic alumina (30-35% EtOAc-hexane)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=CC(=CC=2N=C(SC21)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 235 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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